![molecular formula C11H8N2O4 B11876552 2-Aminoquinoline-3,4-dicarboxylic acid](/img/structure/B11876552.png)
2-Aminoquinoline-3,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminoquinoline-3,4-dicarboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The structure of this compound includes a quinoline ring system with amino and carboxylic acid functional groups, making it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoquinoline-3,4-dicarboxylic acid can be achieved through several methods. One common approach involves the condensation of isatins with sodium pyruvate under microwave-assisted conditions to form quinoline-2,4-dicarboxylic acid, which can then be further functionalized . Another method involves the reduction of substituted 3-(2-nitrophenyl)-2-cyanoacrylic acid amides with iron in acetic acid to yield the corresponding 2-aminoquinoline-3-carboxylic acid amides .
Industrial Production Methods
Industrial production methods for quinoline derivatives often focus on green and sustainable processes. These methods include the use of recyclable catalysts, solvent-free reaction conditions, and alternative energy sources such as microwave and ultrasound irradiation . These approaches aim to reduce the environmental impact and improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Aminoquinoline-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Peracetic acid, potassium permanganate.
Reducing agents: Iron in acetic acid, hydrogenation catalysts.
Substituting agents: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include quinoline-N-oxides, aminoquinolines, and various substituted quinoline derivatives .
Scientific Research Applications
Key Properties
- Molecular Formula : C10H8N2O4
- Molecular Weight : 220.18 g/mol
- Structure : Contains both amino and dicarboxylic functionalities.
Chemistry
In the field of synthetic organic chemistry, 2-Aminoquinoline-3,4-dicarboxylic acid serves as a precursor for the synthesis of various quinoline derivatives. These derivatives are essential in developing new materials and catalysts.
Application | Description |
---|---|
Synthesis of Quinoline Derivatives | Used in reactions to form quinoline-N-oxides and other substituted compounds. |
Catalysis | Acts as a catalyst in various organic reactions due to its electron-rich nature. |
Biology
The biological significance of this compound is notable, particularly for its potential antimicrobial and antitumor properties. Studies have shown that quinoline derivatives exhibit activity against a range of pathogens.
Case Study: Antimicrobial Activity
A study evaluated the antibacterial effects of synthesized quinoline derivatives against multidrug-resistant bacterial strains. The results indicated that several derivatives exhibited significant inhibition zones, demonstrating their potential as new antimicrobial agents .
Bacterial Strain | Inhibition Zone (mm) |
---|---|
E. coli | 13.7 ± 0.58 |
Staphylococcus aureus | 12.5 ± 0.75 |
Medicine
Research into the pharmacological properties of this compound has revealed its potential in drug development, particularly for treating infections caused by resistant bacteria and cancer.
Pharmacological Insights
- Antitumor Activity : Compounds derived from this acid have been studied for their ability to inhibit tumor growth through various mechanisms.
- Antiviral Properties : Some derivatives have shown promise in inhibiting viral replication, highlighting their potential in antiviral drug development .
Industry
In industrial applications, quinolines including this compound are utilized in the production of dyes and agrochemicals.
Industrial Use | Description |
---|---|
Dye Production | Used as a precursor for synthesizing various dyes due to its chromophoric properties. |
Agrochemicals | Serves as an intermediate in the synthesis of pesticides and herbicides. |
Mechanism of Action
The mechanism of action of 2-Aminoquinoline-3,4-dicarboxylic acid involves its interaction with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit heme polymerase activity, leading to the accumulation of toxic free heme in parasites, which disrupts their membrane function . This mechanism is similar to that of other quinoline-based antimalarial drugs .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Aminoquinoline-3,4-dicarboxylic acid include:
Uniqueness
This compound is unique due to its specific functional groups, which allow for a wide range of chemical modifications and applications. Its dual carboxylic acid groups provide additional sites for derivatization, making it a valuable compound for the synthesis of complex molecules .
Biological Activity
2-Aminoquinoline-3,4-dicarboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of 2-aminoquinoline derivatives is largely attributed to their ability to interact with various biological targets. The following mechanisms have been identified:
- Inhibition of Enzymes: Many 2-aminoquinoline compounds act as inhibitors for enzymes involved in critical biological processes. For instance, they have been shown to inhibit beta-secretase (BACE1), which is significant in Alzheimer's disease pathology due to its role in amyloid-beta peptide production .
- Antimicrobial Activity: Some derivatives exhibit antibacterial properties by targeting bacterial DNA gyrase and topoisomerase IV, similar to fluoroquinolones, leading to the inhibition of bacterial replication .
Biological Activities
-
Anticancer Activity:
- Research indicates that 2-aminoquinoline derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of protein-protein interactions . For example, binding studies have shown that these compounds can effectively interact with SH3 domains of proteins involved in cell signaling.
- Antiviral Properties:
- Neuroprotective Effects:
Case Study 1: BACE1 Inhibition
A study demonstrated that a series of 2-aminoquinoline derivatives displayed potent inhibition against BACE1 with IC50 values ranging from nanomolar to micromolar concentrations. The binding affinity was significantly influenced by the presence of specific functional groups on the quinoline scaffold .
Case Study 2: Antitrypanosomal Activity
In vitro studies on new carboxamide derivatives bearing the quinoline moiety revealed promising antitrypanosomal activity. The compounds showed effective inhibition against Trypanosoma brucei with IC50 values indicating potential for further development as antiparasitic agents .
Data Tables
Properties
Molecular Formula |
C11H8N2O4 |
---|---|
Molecular Weight |
232.19 g/mol |
IUPAC Name |
2-aminoquinoline-3,4-dicarboxylic acid |
InChI |
InChI=1S/C11H8N2O4/c12-9-8(11(16)17)7(10(14)15)5-3-1-2-4-6(5)13-9/h1-4H,(H2,12,13)(H,14,15)(H,16,17) |
InChI Key |
ZABITISDVQRBCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)N)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.